A Technical Guide to 2-(5-Methyl-2-thienyl)-2-butanol for Advanced Research
A Technical Guide to 2-(5-Methyl-2-thienyl)-2-butanol for Advanced Research
Abstract: This document provides a comprehensive technical overview of 2-(5-Methyl-2-thienyl)-2-butanol, a tertiary alcohol featuring a substituted thiophene moiety. Thiophene derivatives are significant scaffolds in medicinal chemistry and materials science, making a thorough understanding of their properties essential for researchers.[1] This guide details the compound's chemical identity, physicochemical properties, a robust synthesis protocol, expected spectroscopic signatures, and critical safety information. It is intended to serve as a foundational resource for scientists engaged in drug development and advanced chemical synthesis.
Chemical Identity and Structural Elucidation
Proper identification is the cornerstone of reproducible scientific research. 2-(5-Methyl-2-thienyl)-2-butanol is classified as a tertiary alcohol and a substituted aromatic heterocycle.[2] The presence of both a hydroxyl group on a tertiary carbon and a methyl-substituted thiophene ring dictates its chemical behavior and potential applications.
| Identifier | Value | Source |
| IUPAC Name | 2-(5-Methyl-2-thienyl)-2-butanol | N/A |
| CAS Number | 83451-50-7 | |
| Molecular Formula | C₉H₁₄OS | N/A |
| Molecular Weight | 170.28 g/mol | |
| Canonical SMILES | CCC(C)(C1=CC=C(S1)C)O | N/A |
Molecular Structure Diagram
The structural arrangement is critical for understanding steric hindrance around the hydroxyl group and the electronic nature of the thiophene ring.
Caption: Workflow for the synthesis of the target compound via Grignard reaction.
Step-by-Step Methodology
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Grignard Reagent Preparation:
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To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq).
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Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.
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Add a solution of 2-bromo-5-methylthiophene (1.0 eq) in anhydrous THF dropwise. Maintain a gentle reflux. The disappearance of the magnesium and formation of a cloudy grey solution indicates successful Grignard reagent formation.
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Nucleophilic Addition:
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Add a solution of butan-2-one (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C. Causality: This exothermic reaction is controlled at low temperatures to prevent side reactions.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours to ensure completion.
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Workup and Extraction:
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Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution. Trustworthiness: This step safely neutralizes the reactive Grignard reagent and protonates the alkoxide intermediate without using a strong acid, which could cause elimination of the tertiary alcohol.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Purification:
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure tertiary alcohol.
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Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is paramount. The following sections describe the expected spectral data based on the known effects of substituents on the thiophene ring and the characteristic signals for the butanol side chain. [3][4]
¹H NMR Spectroscopy (Expected)
(Reference: CDCl₃, 400 MHz)
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Thiophene Protons (δ 6.5-7.0 ppm): Two doublets are expected for the two protons on the thiophene ring. The proton adjacent to the sulfur and the butanol substituent will likely be further downfield.
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Hydroxyl Proton (δ ~1.5-2.5 ppm): A broad singlet, which is exchangeable with D₂O. Its chemical shift can be highly variable depending on concentration and solvent.
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Thiophene Methyl Group (δ ~2.4 ppm): A sharp singlet integrating to three protons.
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Butanol Side Chain:
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Ethyl-CH₂ (δ ~1.8 ppm): A quartet integrating to two protons.
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Methyl (on tertiary carbon) (δ ~1.5 ppm): A singlet integrating to three protons.
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Ethyl-CH₃ (δ ~0.9 ppm): A triplet integrating to three protons.
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¹³C NMR Spectroscopy (Expected)
(Reference: CDCl₃, 100 MHz)
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Thiophene Carbons (δ 120-150 ppm): Four distinct signals are expected for the aromatic carbons. The carbon bearing the butanol group and the carbon bearing the methyl group will be significantly shifted.
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Tertiary Alcohol Carbon (C-OH) (δ ~75 ppm): A key signal indicating the formation of the alcohol.
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Alkyl Carbons (δ 10-40 ppm): Signals corresponding to the ethyl group carbons and the two methyl group carbons.
Infrared (IR) Spectroscopy
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O-H Stretch (Broad, ~3400 cm⁻¹): A strong, broad absorption characteristic of the hydroxyl group is the most prominent feature.
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C-H Stretches (2850-3100 cm⁻¹): Signals for both aromatic (thiophene) and aliphatic (alkyl chains) C-H bonds. [4]* C=C Stretch (Aromatic, ~1500-1600 cm⁻¹): Absorptions corresponding to the thiophene ring stretching vibrations.
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C-O Stretch (~1150 cm⁻¹): A signal indicating the carbon-oxygen bond of the tertiary alcohol.
Reactivity and Potential Applications
The dual functionality of 2-(5-Methyl-2-thienyl)-2-butanol makes it an interesting building block for further chemical elaboration.
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Tertiary Alcohol Reactivity: As a tertiary alcohol, it is resistant to oxidation under standard conditions. [5]However, it can undergo dehydration (elimination) under acidic conditions to form alkenes. The hydroxyl group can also be used as a handle for introducing other functional groups or for protection/deprotection strategies in multi-step syntheses. [6][7]* Thiophene Ring Reactivity: The electron-rich thiophene ring can undergo electrophilic aromatic substitution, although the positions are directed by the existing substituents.
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Potential Applications: Thiophene-containing molecules are prevalent in pharmaceuticals and organic electronics. [1]This compound could serve as a key intermediate for synthesizing novel analogs of drugs or as a monomer for specialized polymers. Its structure may be of interest to researchers developing compounds with potential antimicrobial or anticancer activities. [1]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed. [8]While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, its properties can be inferred from similar tertiary alcohols like 2-methyl-2-butanol. [9][10]
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. [8][10]* Handling: Handle in a well-ventilated fume hood. The compound is expected to be flammable and potentially irritating to the skin, eyes, and respiratory system. [11][8]Avoid sources of ignition.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
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Spills: In case of a spill, use absorbent, non-combustible material to contain it and dispose of it as hazardous chemical waste according to institutional protocols.
References
- Abe, T. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of the University of Osaka Prefecture.
- Imoto, E., Motoyama, R., & Namba, H. (1958). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture.
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CABI. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library. Available at: [Link]
-
NSTA. (n.d.). Safer Handling of Alcohol in the Laboratory. National Science Teaching Association. Available at: [Link]
-
ResearchGate. (n.d.). Experimental and theoretical IR spectra of thiophene. ResearchGate. Available at: [Link]
-
Reddit. (2014). How would you protect a tertiary alcohol? r/chemistry. Available at: [Link]
-
Nedstar. (2025). Nedstar's guide for ethanol safety & handling. Nedstar. Available at: [Link]
-
MedLife Mastery. (n.d.). Protection Reactions of Alcohols - MCAT Content. MedLife Mastery. Available at: [Link]
-
PubChem. (n.d.). 2-Methyl-2-butanol. PubChem. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Synthesizing 2-methyl-2-butanol. Chemistry Stack Exchange. Available at: [Link]
-
MDPI. (2019). Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives. MDPI. Available at: [Link]
-
Save My Exams. (2025). Test for Alcohols - A Level Chemistry Revision Notes. Save My Exams. Available at: [Link]
-
FooDB. (2010). Showing Compound 2-Methyl-2-butanol (FDB011925). FooDB. Available at: [Link]
-
Vaia. (n.d.). Outline two different ways that 2-butanone can be prepared from a nitrile and a Grignard reagent. Vaia. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-2-thienyl ketone. PrepChem.com. Available at: [Link]
-
Filo. (2025). What happens when butanone is treated with methylmagnesium bromide and then hydrolysed? Filo. Available at: [Link]
-
Filo. (2025). The reaction of butanone with methylmagnesium bromide followed by hydroly.. Filo. Available at: [Link]
-
askIITians. (2018). How ethyl magnesium bromide reacts with 2-butanone?? Which product is. askIITians. Available at: [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Showing Compound 2-Methyl-2-butanol (FDB011925) - FooDB [foodb.ca]
- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. savemyexams.com [savemyexams.com]
- 6. reddit.com [reddit.com]
- 7. medlifemastery.com [medlifemastery.com]
- 8. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 9. 2-Methyl-2-butanol CAS#: 75-85-4 [m.chemicalbook.com]
- 10. nedstar.com [nedstar.com]
- 11. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
